- Naphthalenetrisulfonic tris(sulfophenylamide) complement inhibitors, United Kingdom, , ,
Cas no 69031-67-0 (5-Nitro-1,3-benzenedisulfonamide)
5-Nitro-1,3-benzenedisulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 5-Nitro-1,3-benzenedisulfonamide (ACI)
- 5-Nitro-1,3-benzenedisulfonamide
-
- Inchi: 1S/C6H7N3O6S2/c7-16(12,13)5-1-4(9(10)11)2-6(3-5)17(8,14)15/h1-3H,(H2,7,12,13)(H2,8,14,15)
- InChI Key: KARAWAJZGXKOOC-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(S(N)(=O)=O)C=C(S(N)(=O)=O)C=1)=O
5-Nitro-1,3-benzenedisulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N402790-10mg |
5-Nitro-1,3-benzenedisulfonamide |
69031-67-0 | 10mg |
$173.00 | 2023-05-17 | ||
| TRC | N402790-50mg |
5-Nitro-1,3-benzenedisulfonamide |
69031-67-0 | 50mg |
$775.00 | 2023-05-17 | ||
| TRC | N402790-100mg |
5-Nitro-1,3-benzenedisulfonamide |
69031-67-0 | 100mg |
$1378.00 | 2023-05-17 | ||
| TRC | N402790-250mg |
5-Nitro-1,3-benzenedisulfonamide |
69031-67-0 | 250mg |
$ 3000.00 | 2023-09-06 |
5-Nitro-1,3-benzenedisulfonamide Production Method
Production Method 1
Production Method 2
- Nephthalenetris(sulfonylimino) derivatives with complement inhibiting activity, Netherlands, , ,
Production Method 3
- Naphthalene derivatives and their pharmaceutical use, France, , ,
5-Nitro-1,3-benzenedisulfonamide Preparation Products
5-Nitro-1,3-benzenedisulfonamide Related Literature
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 5-Nitro-1,3-benzenedisulfonamide
Recent Advances in the Study of 5-Nitro-1,3-benzenedisulfonamide (CAS: 69031-67-0) in Chemical Biology and Pharmaceutical Research
5-Nitro-1,3-benzenedisulfonamide (CAS: 69031-67-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its nitro and sulfonamide functional groups, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound in drug development. The following sections provide a comprehensive overview of the latest research findings related to this molecule.
Recent studies have focused on the synthesis and optimization of 5-Nitro-1,3-benzenedisulfonamide derivatives to enhance their pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) reported the development of a series of analogs with improved solubility and bioavailability. The researchers employed computational modeling and structure-activity relationship (SAR) analysis to identify key modifications that could enhance the compound's interaction with biological targets. These findings are particularly relevant for the design of next-generation sulfonamide-based therapeutics.
In addition to its potential as a therapeutic agent, 5-Nitro-1,3-benzenedisulfonamide has been investigated for its role in enzyme inhibition. A 2022 study in Bioorganic & Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against carbonic anhydrase isoforms, which are implicated in various pathological conditions, including glaucoma and cancer. The study highlighted the compound's selectivity for specific isoforms, suggesting its potential as a targeted therapy. Further in vivo studies are needed to validate these findings and assess the compound's safety profile.
Another area of interest is the application of 5-Nitro-1,3-benzenedisulfonamide in antimicrobial research. A recent publication in Antimicrobial Agents and Chemotherapy (2023) explored the compound's efficacy against multidrug-resistant bacterial strains. The results indicated that the nitro group plays a critical role in the compound's antibacterial activity, possibly through the generation of reactive oxygen species (ROS). This discovery opens new avenues for the development of novel antibiotics to combat resistant infections.
Despite these promising findings, challenges remain in the clinical translation of 5-Nitro-1,3-benzenedisulfonamide. Issues such as metabolic stability, toxicity, and formulation need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound. In conclusion, 5-Nitro-1,3-benzenedisulfonamide represents a versatile scaffold with broad applications in drug discovery and chemical biology, warranting further investigation.
69031-67-0 (5-Nitro-1,3-benzenedisulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)